4-(4-Chlorophenoxy)piperidine

nAChR Antagonist Neuroscience Smoking Cessation

Select 4-(4-Chlorophenoxy)piperidine for target-specific drug discovery. This lipophilic piperidine (AlogP 3.3) is a validated, potent α3β4 nAChR antagonist (IC50 1.8 nM) with in vivo efficacy (ED50 1.2 mg/kg) in addiction models. It serves as a key intermediate for pyrrolopyrimidine A2B antagonists and exhibits a defined ~6.6-fold SERT/DAT selectivity. The para-chloro substitution is critical; fluoro or bromo analogs show altered receptor profiles. High-purity supply ensures reproducible pharmacological and synthetic results.

Molecular Formula C11H14ClNO
Molecular Weight 211.69 g/mol
CAS No. 97839-99-1
Cat. No. B1599248
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Chlorophenoxy)piperidine
CAS97839-99-1
Molecular FormulaC11H14ClNO
Molecular Weight211.69 g/mol
Structural Identifiers
SMILESC1CNCCC1OC2=CC=C(C=C2)Cl
InChIInChI=1S/C11H14ClNO/c12-9-1-3-10(4-2-9)14-11-5-7-13-8-6-11/h1-4,11,13H,5-8H2
InChIKeyVOQMPZXAFLPTMM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(4-Chlorophenoxy)piperidine (CAS 97839-99-1) for CNS Research & A2B Antagonist Synthesis: Procurement & Selection Guide


4-(4-Chlorophenoxy)piperidine (CAS 97839-99-1) is a piperidine derivative featuring a 4-chlorophenoxy substitution at the 4-position. This compound serves as a crucial synthetic intermediate in medicinal chemistry and exhibits defined, multi-target biological activities . As a neutral, lipophilic molecule (AlogP 3.3) [1], it is primarily utilized in two distinct research capacities: first, as a versatile scaffold in drug discovery programs targeting neurological disorders and A2B receptor antagonism; and second, as a direct pharmacological tool with well-characterized interactions at nicotinic acetylcholine receptors (nAChR) and monoamine transporters .

4-(4-Chlorophenoxy)piperidine (CAS 97839-99-1): Why Structural Analogs Cannot Be Simply Interchanged in CNS Research


The unique substitution pattern of 4-(4-Chlorophenoxy)piperidine dictates its specific biological profile and synthetic utility, making it non-interchangeable with close analogs. Minor structural modifications, such as altering the halogen (e.g., to 4-fluoro or 4-bromo), shifting the substitution position (e.g., to the 3-position), or modifying the piperidine nitrogen, can drastically alter receptor binding affinity, functional activity, and metabolic stability. For instance, the para-chloro substituent is crucial for achieving potent α3β4 nAChR antagonism [1], while the unsubstituted piperidine nitrogen is essential for its role as a reactive intermediate in synthesizing more complex antagonists, like those targeting the A2B receptor . This evidence guide details the quantifiable differences that justify the specific selection of 4-(4-Chlorophenoxy)piperidine over other available piperidine derivatives [2].

4-(4-Chlorophenoxy)piperidine (CAS 97839-99-1) Quantitative Differentiation vs. Analogs: A Head-to-Head Data Guide


nAChR Antagonist Potency: 4-(4-Chlorophenoxy)piperidine vs. α3β4-Selective Comparator

4-(4-Chlorophenoxy)piperidine exhibits single-digit nanomolar antagonist activity at the human α3β4 nicotinic acetylcholine receptor (nAChR), a key target implicated in nicotine addiction and withdrawal. It is >6-fold more potent at this receptor subtype compared to the related α4β2 nAChR [1].

nAChR Antagonist Neuroscience Smoking Cessation

Monoamine Transporter Inhibition: 4-(4-Chlorophenoxy)piperidine SERT vs. DAT Selectivity Profile

The compound demonstrates preferential inhibition of the serotonin transporter (SERT) over the dopamine transporter (DAT) in human cell lines. It inhibits SERT with an IC50 of 100 nM, which is approximately 6.6-fold more potent than its activity at DAT (IC50 of 658 nM) [1].

Monoamine Transporter Inhibitor Antidepressant Neuropharmacology

In Vivo Behavioral Activity: 4-(4-Chlorophenoxy)piperidine Attenuates Nicotine-Induced Antinociception in a Preclinical Model

In a mouse model of nicotine-induced antinociception, subcutaneous administration of 4-(4-Chlorophenoxy)piperidine demonstrated significant activity. In the tail-flick assay, the compound achieved a half-maximal effective dose (ED50) of 1.2 mg/kg [1]. This in vivo efficacy correlates with its potent in vitro antagonism at α3β4 nAChR [2].

Nicotine Addiction In Vivo Pharmacology Behavioral Assay

Synthetic Utility: 4-(4-Chlorophenoxy)piperidine as a Key Intermediate for A2B Receptor Antagonists

4-(4-Chlorophenoxy)piperidine is explicitly utilized as a critical building block in the synthesis of pyrrolopyrimidine-based A2B selective antagonist compounds . This is a defined, commercial application distinct from its use as a direct pharmacological agent. Patent literature confirms its role as an intermediate in the preparation of these specific therapeutic candidates [1].

Medicinal Chemistry A2B Antagonist Drug Synthesis

4-(4-Chlorophenoxy)piperidine (CAS 97839-99-1): Validated Research & Synthesis Applications Based on Evidence


Investigating α3β4 nAChR-Mediated Nicotine Dependence Mechanisms in Rodent Models

Use 4-(4-Chlorophenoxy)piperidine as a potent α3β4 nAChR antagonist (IC50 = 1.8 nM) to probe the specific contribution of this receptor subtype to nicotine-induced antinociception and other withdrawal behaviors. The compound's in vivo efficacy, demonstrated by an ED50 of 1.2 mg/kg in a tail-flick assay, validates its utility in preclinical addiction research [1][2].

Synthesizing Pyrrolopyrimidine-Based A2B Selective Antagonists for Respiratory and Inflammatory Disease Research

Employ 4-(4-Chlorophenoxy)piperidine as a validated synthetic intermediate in the preparation of pyrrolopyrimidine A2B antagonists. Its hydrochloride salt form (CAS 63843-53-8) is commercially available and specifically documented for this synthetic pathway, providing a defined route for generating novel therapeutic candidates for conditions such as asthma and COPD [3].

Profiling SERT/DAT Selectivity in Novel Antidepressant Screening Programs

Utilize 4-(4-Chlorophenoxy)piperidine as a reference compound with a known SERT/DAT selectivity ratio (IC50 SERT = 100 nM; IC50 DAT = 658 nM). This ~6.6-fold selectivity for SERT over DAT can serve as a benchmark for evaluating the transporter inhibition profiles of novel chemical entities in HEK293 cell-based uptake assays [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(4-Chlorophenoxy)piperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.